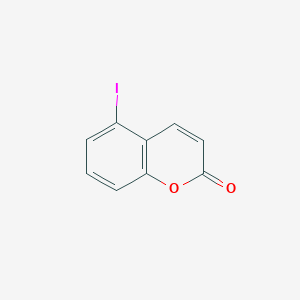

5-Iodo-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5IO2 |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

5-iodochromen-2-one |

InChI |

InChI=1S/C9H5IO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |

InChI Key |

ZFLSMSWAJVGPAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C(=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Iodo 2h Chromen 2 One

Utility of the Iodine Moiety in Cross-Coupling Reactions

The iodine atom on the 2H-chromen-2-one ring is an excellent leaving group, making it highly suitable for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the chromenone framework.

The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of aryl iodides in Sonogashira coupling is generally high, facilitating the introduction of various alkynyl groups at the C5 position of the 2H-chromen-2-one core. libretexts.org This method is instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

The general scheme for the Sonogashira coupling of 5-iodo-2H-chromen-2-one is as follows:

Table 1: Examples of Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA | 75 °C | <2% (Batch) |

This table is illustrative and based on general Sonogashira reaction conditions described in the literature. libretexts.orgrsc.org

Palladium-catalyzed reactions are crucial for the derivatization of iodo-chromenones. Annulation reactions, for instance, allow for the construction of fused ring systems. A notable example is the palladium-catalyzed [2 + 2 + 1] annulation involving 3-iodochromones, bridged olefins, and cyclopropenone as a carbon monoxide source, which yields chromone-fused cyclopentanones. rsc.org This process involves a sequence of Heck coupling, C(sp²)–H activation, and carbonylation. rsc.org

Furthermore, palladium catalysis facilitates arylation reactions, enabling the formation of C-C bonds between the chromenone scaffold and various aryl groups. These cascade reactions provide efficient access to complex heterocyclic structures like 2H-chromenes and 2H-quinolines from iodoarenes. rsc.org Such strategies are modular and can accommodate a variety of functional groups, allowing for the synthesis of structurally diverse compounds. nih.gov

Table 2: Overview of Palladium-Catalyzed Annulation and Arylation

| Reaction Type | Reactants | Catalyst System | Key Features | Resulting Structures |

|---|---|---|---|---|

| [2 + 2 + 1] Annulation | 3-Iodochromones, Bridged Olefins, Cyclopropenone | Palladium Catalyst | Heck coupling/C-H activation/carbonylation sequence | Chromone fused cyclopentanones rsc.org |

| Cascade Cyclization | α,β-unsaturated N-tosylhydrazones, Iodoarenes | Palladium Catalyst | Double Pd–carbene migratory insertion/nucleophilic substitution | 2H-Chromenes, 2H-Quinolines rsc.org |

Nucleophilic Substitution and Other Transformations at the Iodine Position

The carbon-iodine bond in aryl iodides is susceptible to nucleophilic attack, although this typically requires activation by electron-withdrawing groups or the use of catalysts like copper salts. nih.gov In nucleophilic aromatic substitution (SNAr) reactions, the rate can be enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. researchgate.net While direct nucleophilic substitution on an unactivated aryl iodide like this compound can be challenging, the iodine atom can be transformed through other reaction pathways. For instance, iodine can participate in radical reactions, where it can be abstracted or involved in radical substitution pathways. nih.gov The versatility of the iodine atom also allows for transformations like iododeboration or iododestannylation, which are common in radiolabeling syntheses. nih.gov

Modifications and Hybridization of the Chromenone Scaffold

The 2H-chromen-2-one (also known as coumarin) structure is a prominent scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Hybridizing this core with other heterocyclic moieties is a common strategy to develop novel compounds with enhanced or new properties.

Molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially improved affinity and efficacy. The 2H-chromen-2-one nucleus has been successfully hybridized with various five- and six-membered heterocycles.

Triazole Hybrids : 1,2,3-triazoles can be linked to the chromenone scaffold, often via "click" chemistry (copper-catalyzed azide-alkyne cycloaddition). nih.govmdpi.com Palladium-catalyzed intramolecular cyclization of 5-iodotriazoles is another route to create fused triazole-heterocycle systems. rsc.org

Isoxazole Hybrids : Coumarin-isoxazole hybrids are commonly synthesized through 1,3-dipolar cycloaddition reactions between nitrile oxides (generated in situ from aldoximes) and alkynes. nih.govnih.gov

Pyridine (B92270) Hybrids : The synthesis of coumarin-pyridine hybrids can also be achieved via 1,3-dipolar cycloaddition reactions, for example, between propargyl coumarins and pyridine aldoximes. nih.gov

Thiazole Hybrids : Chromenone-thiazole hybrids have been synthesized using mechanochemistry in a one-pot, three-component reaction involving 3-(bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and an aromatic aldehyde. clockss.orgresearchgate.net

Table 3: Synthesis of 2H-Chromen-2-one Hybrids

| Hybrid Heterocycle | Key Reactants | Synthetic Method | Reference |

|---|---|---|---|

| Triazole | Azido-functionalized chromenone, Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | mdpi.com |

| Isoxazole | Propargyloxycoumarin, Aldoxime | 1,3-Dipolar Cycloaddition | nih.govnih.gov |

| Pyridine | Propargyl Coumarin (B35378), Pyridine Aldoxime | 1,3-Dipolar Cycloaddition | nih.gov |

| Thiazole | 3-(Bromoacetyl)-2H-chromen-2-one, Thiosemicarbazide, Aldehyde | One-pot three-component mechanochemical reaction | clockss.orgresearchgate.net |

Besides modifications involving the iodine atom, other positions on the 2H-chromen-2-one ring can be functionalized to produce a wide range of derivatives. The hydroxyl group, particularly at the C7 position (as in 7-hydroxycoumarin), is a common site for such modifications.

O-Acylation : The hydroxyl group can be readily acylated to form esters. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) was synthesized by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine. mdpi.com This reaction is typically high-yielding and proceeds under mild conditions. mdpi.com Acetylation at the C3 position has also been reported. researchgate.netresearchgate.net

O-Sulfonylation : While direct examples of O-sulfonylation on this compound were not detailed in the provided context, this is a standard transformation for hydroxylated coumarins. The hydroxyl group can react with sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. This functionalization is analogous to O-acylation and expands the synthetic utility of the chromenone scaffold.

These functionalization strategies are essential for creating libraries of chromenone derivatives for various applications, leveraging the inherent reactivity of different positions on the heterocyclic ring. nih.gov

Structure Activity Relationship Sar Studies of 5 Iodo 2h Chromen 2 One Derivatives

Impact of Iodine Substitution at the C-5 Position on Molecular Interactions and Biological Profiles

The introduction of an iodine atom at the C-5 position of the 2H-chromen-2-one ring has a profound influence on the molecule's physicochemical properties and, consequently, its biological activity. This impact stems from a combination of steric, electronic, and hydrophobic effects.

Electronic Effects: Iodine is the largest and least electronegative of the stable halogens, and it can act as an electron-withdrawing group through inductive effects, influencing the electron density of the entire coumarin (B35378) ring system. Studies on various coumarin derivatives have shown that the presence of electron-withdrawing groups can be crucial for certain biological activities, such as antifungal properties. mdpi.com The electron-deficient nature imparted by such groups can enhance interactions with biological targets.

Halogen Bonding: A key feature of the iodine substituent is its ability to act as a halogen bond (X-bond) donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as an oxygen or nitrogen atom in a biological macromolecule. This interaction, analogous to a hydrogen bond, can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target receptor or enzyme. The C-I···O/N interaction can thus anchor the 5-iodo-coumarin moiety within a specific binding pocket, leading to enhanced or altered biological profiles compared to non-iodinated analogues.

In a study exploring P2Y6 receptor antagonists based on the 2H-chromene scaffold, substitutions around the benzene (B151609) ring, including the C-5 position, were investigated. While specific 5-iodo derivatives were not the primary focus, the study highlighted that halogen substitutions at positions C-5, C-7, or C-8 generally reduced affinity compared to substitution at the C-6 position, indicating a high sensitivity of the receptor to the substitution pattern on this part of the scaffold. nih.gov

Influence of Substituents at Other Positions on Biological Activities (e.g., C-3, C-6, C-7, C-8)

The biological activity of the 5-Iodo-2H-chromen-2-one core can be further modulated by introducing various substituents at other available positions on the coumarin ring. SAR studies on related coumarin series provide significant insights into how these modifications can affect potency and selectivity.

Substitution at C-3: The C-3 position is a common site for modification. Studies on 6-sulfonamide-2H-chromene derivatives as α-amylase inhibitors revealed that a carboxamide group at C-3 is essential for high activity. Replacing the carboxamide with an ethyl carboxylate or an acetyl group led to a significant reduction in inhibitory potency, suggesting the amide moiety and its potential for hydrogen bonding is critical for enzyme interaction. rsc.orgrsc.org Conversely, introducing a cyano group at C-3, coupled with an imino group at C-2, resulted in a highly active compound, indicating that different combinations of substituents at C-2 and C-3 can achieve potent inhibition. rsc.orgrsc.org

Substitution at C-6: The C-6 position is also a key site for derivatization. In the aforementioned series of P2Y6R antagonists, halogen substitution at C-6 (fluoro and chloro) enhanced potency compared to other halogens at the same position or any halogen at positions 5, 7, or 8. nih.gov In another study on anticancer derivatives, modifications at the C-6 position significantly influenced antiproliferative activity. frontiersin.org For instance, introducing hydroxyl, methyl, or bromo groups at C-6 on a 3-(coumarin-3-yl)-acrolein scaffold resulted in derivatives with stronger activity against A549 lung cancer cells compared to the unsubstituted parent compound. frontiersin.org

Substitution at C-7: The C-7 position is frequently substituted with hydroxyl or alkoxy groups in natural coumarins. In the context of anticancer 3-(coumarin-3-yl)-acrolein derivatives, the introduction of a 7-hydroxyl group was found to be detrimental, abolishing the antiproliferative activity observed in the unsubstituted analogue. frontiersin.org This highlights the sensitive nature of this position and suggests that it may be involved in interactions that are critical for specific biological targets.

Substitution at C-8: The C-8 position, adjacent to the ring oxygen, offers another site for modification. In the P2Y6R antagonist series, an 8-iodo substitution was shown to preserve affinity for the mouse receptor isoform, a feature not observed with many other analogues, suggesting that this position may be important for overcoming species-specific differences in receptor binding pockets. nih.gov

The following table summarizes the observed influence of various substituents on the biological activities of coumarin derivatives, providing a predictive framework for the design of novel this compound analogues.

| Position | Substituent | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C-3 | Carboxamide | Essential for high activity | α-Amylase Inhibition | rsc.orgrsc.org |

| C-3 | Ethyl Carboxylate / Acetyl | Reduced activity | α-Amylase Inhibition | rsc.orgrsc.org |

| C-3 | Cyano (with C-2 imino) | High activity | α-Amylase Inhibition | rsc.orgrsc.org |

| C-6 | Fluoro / Chloro | Enhanced potency | P2Y6R Antagonism | nih.gov |

| C-6 | Hydroxyl / Methyl / Bromo | Increased activity against A549 cells | Anticancer (Antiproliferative) | frontiersin.org |

| C-7 | Hydroxyl | Abolished activity | Anticancer (Antiproliferative) | frontiersin.org |

| C-8 | Iodo | Preserved affinity for mouse receptor | P2Y6R Antagonism | nih.gov |

Conformational Analysis and Stereochemical Considerations in Activity Modulation

X-ray crystallography studies on related iodinated coumarins, such as 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, confirm the general planarity of the bicyclic core. In this structure, the iodine atom was found to lie approximately in the plane of the benzene ring. Such studies also reveal intermolecular contacts, for instance, O···I contacts were observed in the crystal lattice, providing experimental evidence for the potential of iodine to engage in halogen bonding.

When flexible side chains are introduced, their conformation becomes a key factor. For example, crystallographic analysis of certain 3-amidocoumarin derivatives with an azidoethyl fragment showed that the conformation of this side chain could differ significantly between molecules, adopting either an anti or a gauche conformation. mdpi.com This conformational variance in flexible linkers or side chains can allow a molecule to adapt to the specific shape of a binding site, but it can also be entropically unfavorable. Constraining the conformation of such side chains, for example by introducing rigid groups or intramolecular hydrogen bonds, can lock the molecule into a bioactive conformation, thereby enhancing potency.

Stereochemistry is also a crucial consideration, particularly when chiral centers are introduced into the substituents. Different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities and metabolic fates, as they will interact differently with the chiral environment of a protein binding site. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are essential steps in the development of potent and selective this compound-based therapeutic agents.

In Vitro Biological Activity Studies of 5 Iodo 2h Chromen 2 One and Its Derivatives

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The investigation into the cholinesterase-inhibiting properties of 5-Iodo-2H-chromen-2-one and its derivatives is a key area of research, particularly in the context of neurodegenerative diseases. Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes can lead to increased acetylcholine levels in the brain, a therapeutic strategy for conditions like Alzheimer's disease.

While the broader class of coumarins has been extensively studied for this purpose, specific data on the inhibitory potential of this compound is not detailed in the currently available scientific literature. Research on various other coumarin (B35378) derivatives has shown that the nature and position of substituents on the coumarin ring significantly influence their inhibitory activity against both AChE and BChE. nih.govnih.gov For instance, the introduction of different functional groups can modulate the binding affinity and selectivity for one enzyme over the other. nih.gov However, without specific studies on the 5-iodo substituted variant, its precise activity and potency remain undetermined.

Table 1: Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Acetylcholinesterase | Data not available | N/A |

| This compound | Butyrylcholinesterase | Data not available | N/A |

P2Y6 Receptor Antagonism and Associated Cellular Pathways (e.g., Calcium Mobilization in Astrocytoma Cells)

The P2Y6 receptor, a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), is involved in various physiological and pathological processes, including inflammation. nih.gov Antagonists of this receptor are of interest for their potential therapeutic applications. Studies have been conducted on 2H-chromene derivatives as a class of P2Y6 receptor antagonists. nih.govmdpi.com

The antagonism of the P2Y6 receptor is often evaluated by measuring the inhibition of UDP-induced intracellular calcium (Ca2+) mobilization in specific cell lines, such as human 1321N1 astrocytoma cells, which are transfected to express the P2Y6 receptor. nih.gov While research has explored the structure-activity relationship of various substituted 2H-chromene derivatives, specific data on the P2Y6 receptor antagonist activity of this compound is not presently available in the scientific literature. The affinity and antagonistic potency of chromene derivatives at the P2Y6 receptor are known to be highly dependent on the nature and position of substituents on the chromene ring. nih.gov

Table 2: P2Y6 Receptor Antagonism Data

| Compound | Assay | Cell Line | Endpoint | Result | Source |

| This compound | P2Y6 Receptor Antagonism | 1321N1 Astrocytoma | IC50 | Data not available | N/A |

| This compound | Calcium Mobilization | 1321N1 Astrocytoma | Inhibition of UDP-induced Ca2+ mobilization | Data not available | N/A |

Monoamine Oxidase (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative conditions like Parkinson's disease. researchgate.net The coumarin scaffold has been identified as a promising framework for the development of MAO-B inhibitors. nih.govnih.gov

The structure-activity relationship of coumarin derivatives as MAO-B inhibitors has been a subject of considerable research. These studies have revealed that the inhibitory potency and selectivity of coumarins are significantly influenced by the pattern of substitution on the bicyclic ring system. researchgate.net While a wide array of coumarin derivatives have been synthesized and evaluated for their MAO-B inhibitory activity, specific experimental data for this compound is not available in the current body of scientific literature. Therefore, its efficacy as an MAO-B inhibitor has not been established.

Table 3: Monoamine Oxidase B (MAO-B) Inhibition Data

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Monoamine Oxidase B | Data not available | N/A |

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Coumarin and its derivatives have emerged as a significant class of compounds with potential inhibitory activity against these enzymes. nih.govresearchgate.net

Numerous studies have explored the synthesis and evaluation of various coumarin derivatives as alpha-glucosidase and alpha-amylase inhibitors. nih.govacs.org The inhibitory effects of these compounds are closely linked to their structural features, including the type and position of substituents on the coumarin nucleus. researchgate.net Despite the broad interest in coumarins for this application, specific in vitro inhibitory data for this compound against alpha-glucosidase and alpha-amylase are not reported in the available scientific literature.

Table 4: Alpha-Glucosidase and Alpha-Amylase Inhibition Data

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Alpha-Glucosidase | Data not available | N/A |

| This compound | Alpha-Amylase | Data not available | N/A |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibiotics. nih.gov The coumarin class of natural products includes known DNA gyrase inhibitors. nih.gov These inhibitors typically bind to the B subunit of the enzyme, interfering with its ATPase activity. nih.gov

While specific data for this compound is not available, a related compound, 4-diphenylamino 3-iodo coumarin (4-DPA3IC), has been identified as a potent inhibitor of the DNA gyrase B subunit of S. aureus. researchgate.net This compound was shown to have high activity against multidrug-resistant strains of S. aureus. Computational studies suggest that 4-DPA3IC targets the DNA gyrase B subunit through a binding mode different from that of other coumarin antibiotics like novobiocin. researchgate.net The inhibitory activity was confirmed through an in vitro DNA gyrase supercoiling inhibition assay. researchgate.net This finding suggests that iodinated coumarin derivatives have the potential to act as effective DNA gyrase inhibitors. researchgate.net

Table 6: DNA Gyrase Inhibition Data

| Compound | Target Enzyme | Target Organism | Method | Result | Source |

| This compound | DNA Gyrase | N/A | N/A | Data not available | N/A |

| 4-diphenylamino 3-iodo coumarin | DNA Gyrase B subunit | S. aureus | DNA gyrase supercoiling inhibition assay | Potent inhibitor | researchgate.net |

Cytochrome P450 Enzyme Modulation

There is no specific information available in the scientific literature regarding the modulation of cytochrome P450 (CYP) enzymes by this compound. Studies on other coumarin derivatives, particularly furanocoumarins, have shown that they can act as mechanism-based inhibitors of CYP enzymes, such as CYP3A4. nih.gov The interaction of various coumarins with different P450 isoforms has been a subject of research to understand potential drug interactions and toxicological profiles. nih.gov However, no data specifically detailing the inhibitory or inductive effects of this compound on any CYP isoform has been published.

Lipoxygenase (LOX) Inhibition

No dedicated studies on the lipoxygenase (LOX) inhibitory activity of this compound could be located. The coumarin scaffold is recognized for its potential to inhibit LOX enzymes, which are involved in inflammatory pathways. nih.govnih.gov Research on other halogenated coumarins, such as those with bromo-substituents, has indicated significant inhibitory activity against soybean lipoxygenase. mdpi.com This suggests that halogenation can be a key feature for this biological activity, but specific inhibitory concentrations or kinetic data for the 5-iodo variant are not available.

Antimicrobial Research

There is a lack of published data on the antibacterial efficacy of this compound. The coumarin nucleus is a common feature in many compounds investigated for antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netekb.egorientjchem.orgjocpr.comnih.gov Various synthetic derivatives have shown promise, with their activity often depending on the nature and position of substituents on the coumarin ring. nih.govijpsonline.com However, specific studies detailing the minimum inhibitory concentration (MIC) or zone of inhibition for this compound against organisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, or Pseudomonas aeruginosa have not been reported.

Specific research on the antifungal properties of this compound is not available in the current literature. Coumarin derivatives are widely recognized for their potential as antifungal agents, with numerous studies exploring their activity against various fungal pathogens. nih.govmdpi.com The development of novel coumarin-based compounds continues to be an active area of research for new antifungal therapies. orientjchem.org Despite this broad interest, no studies were found that specifically evaluated this compound against fungal species like Candida albicans or Aspergillus niger.

Antioxidant Activity Investigations (e.g., Free Radical Scavenging by DPPH, Nitric Oxide, Hydrogen Peroxide Methods)

No specific data exists in the literature for the antioxidant activity of this compound as measured by common assays such as DPPH, nitric oxide, or hydrogen peroxide radical scavenging. Many coumarin derivatives, particularly those with hydroxyl substitutions, are known to be potent antioxidants. mdpi.comjaper.innih.govtmu.edu.tw The evaluation of the free-radical scavenging capabilities of new coumarin compounds is a common practice in their initial biological screening. mdpi.com However, quantitative data such as IC50 values for this compound in these standard antioxidant assays are not documented.

In Vitro Cytotoxicity Assays in Specific Cancer Cell Lines (e.g., L5178Y, HL60, MCF-7, A-549, CHO-K1, HeLa, HT-29, H1437)

There are no published in vitro cytotoxicity studies for this compound against the specified cancer cell lines. The coumarin scaffold is a key component in numerous compounds investigated for anticancer activity. ijpsonline.comnih.govnih.govfrontiersin.org Research has been conducted on other halogenated coumarin derivatives, such as 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) and its 6,8-dibromo analogue, which were tested against the A549 human lung cancer cell line. nih.gov However, specific IC50 or LD50 values for this compound against cell lines including L5178Y, HL60, MCF-7, A-549, CHO-K1, HeLa, HT-29, or H1437 are absent from the scientific literature.

Photosensitizing Capabilities

The potential of this compound and its derivatives as photosensitizers in therapeutic and industrial applications is an area of growing scientific interest. Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen, which are capable of inducing cytotoxic effects in target cells or facilitating photochemical reactions. The effectiveness of a photosensitizer is intrinsically linked to its photophysical properties, particularly its ability to undergo intersystem crossing from an excited singlet state to a triplet state, which can then transfer its energy to molecular oxygen.

The incorporation of a heavy atom, such as iodine, into the molecular structure of a chromophore is a well-established strategy to enhance its photosensitizing efficiency. This phenomenon, known as the "heavy atom effect," promotes spin-orbit coupling, which in turn facilitates intersystem crossing. nih.govacs.org For the coumarin scaffold, the introduction of an iodine atom is expected to significantly influence its photophysical behavior, leading to a higher triplet state quantum yield and, consequently, a more efficient generation of singlet oxygen. nih.govnih.gov

While specific experimental data on the photosensitizing capabilities of this compound are not extensively documented in publicly available literature, the principles of the heavy atom effect allow for a theoretical extrapolation of its potential. Research on other halogenated coumarins and related photosensitizers provides a basis for understanding the anticipated properties of this compound.

Detailed Research Findings

Studies on various coumarin derivatives have demonstrated their capacity to act as photosensitizers. rsc.orgresearchgate.net The core coumarin structure possesses inherent photophysical properties that can be modulated by the introduction of different substituents at various positions on the benzopyrone ring. rsc.org The position and nature of these substituents can significantly influence the absorption and emission characteristics, as well as the efficiency of intersystem crossing. researchgate.net

The introduction of an iodine atom at the 5-position of the 2H-chromen-2-one skeleton is anticipated to enhance its photosensitizing capabilities through the heavy atom effect. This effect increases the probability of the excited molecule transitioning from the singlet state (S₁) to the triplet state (T₁). A longer-lived triplet state increases the likelihood of energy transfer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating the potential of a photosensitizer. nih.govucf.edu

The photosensitizing process is initiated by the absorption of light by the photosensitizer, which transitions it to an excited singlet state. From this state, it can either return to the ground state via fluorescence or undergo intersystem crossing to the triplet state. The triplet state photosensitizer can then react via two main pathways: Type I, involving electron transfer reactions to form radical ions, or Type II, involving energy transfer to molecular oxygen to produce singlet oxygen. For many photosensitizers, the Type II pathway is predominant. mdpi.com

The expected impact of the iodine atom in this compound on its key photophysical parameters relevant to photosensitization is summarized in the table below.

| Photophysical Parameter | Expected Effect of Iodine Substitution | Rationale |

| Intersystem Crossing (ISC) Rate | Increased | The heavy iodine atom enhances spin-orbit coupling, facilitating the transition from the singlet to the triplet state. nih.gov |

| Triplet State Quantum Yield (ΦT) | Increased | A higher ISC rate leads to a more efficient population of the triplet state. semanticscholar.org |

| Fluorescence Quantum Yield (ΦF) | Decreased | Intersystem crossing becomes a more dominant deactivation pathway for the excited singlet state, reducing fluorescence. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Increased | A higher triplet state quantum yield and efficient energy transfer to molecular oxygen result in greater singlet oxygen generation. nih.govnih.gov |

Computational and Theoretical Chemistry Investigations of 5 Iodo 2h Chromen 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 5-Iodo-2H-chromen-2-one, might interact with a biological target, typically a protein or enzyme.

The iodine atom in this compound can play a crucial role in ligand-target interactions through the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a protein.

A hypothetical summary of docking results for a coumarin (B35378) derivative is shown below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Succinate (B1194679) Dehydrogenase | -8.5 | TYR58, SER62, TRP173 | Hydrogen bonds, Halogen bonds, Pi-pi stacking |

This table is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a molecule or a ligand-protein complex over time. For this compound, MD simulations can be employed to study its conformational flexibility and the stability of its interactions with a biological target once a plausible binding pose is identified through molecular docking.

MD simulations can reveal:

Conformational Stability: How the three-dimensional structure of this compound changes over time in a simulated physiological environment.

Binding Stability: The stability of the complex formed between this compound and its target protein, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period.

Binding Free Energy: More accurate estimation of the binding affinity by employing methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) on the MD simulation trajectories.

Studies on other coumarin derivatives have utilized MD simulations to validate docking results and to gain a deeper understanding of the dynamics of ligand-receptor interactions mdpi.comnih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of various close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide valuable information on how the molecules pack in a crystal and the nature of the intermolecular forces at play. The presence of the iodine atom would likely lead to significant I···O, I···H, or even I···I interactions, which can be visualized as distinct regions on the Hirshfeld surface and quantified through 2D fingerprint plots.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is presented below.

| Interaction Type | Percentage Contribution (%) |

| H···H | 40 |

| O···H/H···O | 25 |

| C···H/H···C | 15 |

| I···O/O···I | 10 |

| I···H/H···I | 5 |

| I···I | 5 |

This table is illustrative and does not represent experimental data for this compound.

Studies on other iodo-substituted organic compounds have demonstrated the utility of Hirshfeld surface analysis in understanding the role of iodine in directing crystal packing through halogen bonding and other weak interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect.

While a specific QSAR model for this compound has not been identified in the literature, QSAR studies on broader classes of coumarin derivatives have been conducted nih.govacs.orgacs.orgpharmahealthsciences.net. In such studies, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for a series of compounds and correlated with their measured biological activities. The inclusion of halogenated coumarins in these studies can help to elucidate the effect of halogen substitution on activity. For instance, a 3D-QSAR study on halogenated coumarin-3-hydrazide derivatives highlighted the importance of electronegativity and group volume at different positions for antifungal activity acs.org.

A general form of a QSAR equation might look like:

log(1/IC50) = a(LogP) + b(HOMO) + c*(Steric_Parameter) + d

Where a, b, c, and d are constants derived from the regression analysis.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry provides valuable insights into the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For this compound, theoretical studies could be used to investigate its reactivity in various chemical transformations.

The presence of the iodo-substituent can influence the reactivity of the coumarin ring. For example, it can affect the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution reactions. DFT calculations can be used to model the reaction pathways, identify the transition state structures, and calculate the activation barriers, thereby providing a detailed understanding of the reaction mechanism.

For instance, theoretical studies could explore:

Electrophilic Aromatic Substitution: How the iodine atom directs incoming electrophiles.

Nucleophilic Aromatic Substitution: The feasibility of displacing the iodide ion with a nucleophile.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions at the C-I bond, which is a common transformation for aryl iodides.

While specific theoretical studies on the reaction mechanisms of this compound are scarce, the general principles of physical organic chemistry, supported by computational methods, can be applied to predict its chemical behavior.

Applications of 5 Iodo 2h Chromen 2 One in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The iodine substituent on the 5-Iodo-2H-chromen-2-one scaffold serves as an excellent functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the simple coumarin (B35378) core into more complex, polycyclic, and functionally diverse heterocyclic systems. nih.gov

Palladium-catalyzed reactions are particularly prominent in this context. The Sonogashira, Heck, and Suzuki couplings are powerful tools that utilize aryl halides, such as this compound, to introduce new molecular fragments.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org In this case, this compound can be coupled with various alkynes to yield 5-alkynyl-2H-chromen-2-one derivatives. These products can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems, such as furano- or pyrano-coumarins. organic-chemistry.org The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The Heck reaction provides a method for the arylation or vinylation of alkenes. organic-chemistry.orgnih.gov By reacting this compound with various olefins in the presence of a palladium catalyst, it is possible to introduce alkenyl substituents at the 5-position. These substituted coumarins can be key intermediates in the synthesis of larger, more complex molecules and natural product analogs. semanticscholar.orgresearchgate.net Intramolecular Heck reactions are also a powerful strategy for constructing new rings fused to the coumarin framework. nih.gov

The Suzuki cross-coupling reaction involves the coupling of an organoboron compound with an aryl halide. This reaction is widely used for the formation of biaryl linkages. This compound can be coupled with a variety of arylboronic acids or esters to generate 5-aryl-2H-chromen-2-one derivatives. This approach is instrumental in the synthesis of compounds with extended π-systems, which often exhibit interesting photophysical properties.

Below is a table summarizing these key cross-coupling reactions and their application in the synthesis of complex heterocyclic systems starting from this compound.

| Reaction | Reactant | Catalyst System | Product Type | Application in Heterocyclic Synthesis |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Amine Base | 5-Alkynyl-2H-chromen-2-one | Precursor for fused furanocoumarins and pyranocoumarins. |

| Heck Reaction | Alkene | Palladium Catalyst, Base | 5-Alkenyl-2H-chromen-2-one | Intermediate for larger systems and intramolecular ring formation. |

| Suzuki Coupling | Arylboronic Acid/Ester | Palladium Catalyst, Base | 5-Aryl-2H-chromen-2-one | Synthesis of biaryl compounds and extended π-systems. |

Precursor for Radiosynthesis of Imaging Agents (e.g., Radioiodination)

The development of molecular imaging agents is crucial for the non-invasive diagnosis and monitoring of diseases. Positron Emission Tomography (PET) is a powerful imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. nih.gov Coumarin derivatives are attractive scaffolds for imaging agents due to their ability to interact with various biological targets.

This compound is an ideal precursor for the synthesis of radioiodinated imaging agents. The stable iodine atom can be readily exchanged with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. nih.govresearchgate.net This process, known as radioiodination, allows for the preparation of radiotracers that can be used to study the in vivo distribution and targeting of the coumarin scaffold. nih.gov

For instance, coumarin derivatives have been labeled with Iodine-125 (¹²⁵I) to investigate their biodistribution in tumor-bearing mice. nih.gov Studies have shown that certain ¹²⁵I-labeled coumarin derivatives exhibit significant uptake in tumor tissues, highlighting their potential for tumor imaging. nih.gov The synthesis of these radiolabeled compounds typically involves an electrophilic substitution reaction where a solution of the iodo-coumarin precursor is treated with a radioactive iodide salt in the presence of an oxidizing agent. researchgate.net

Furthermore, the development of fluorinated coumarin derivatives for PET imaging of targets like monoamine oxidase-B (MAO-B) underscores the importance of halogenated coumarins in this field. nih.gov While not a direct application of this compound, the strategies used for synthesizing fluorinated probes can often be adapted from iodinated precursors. The ability to tag coumarin derivatives with imaging moieties, such as in coumarin-tagged deferoxamine (B1203445) for Zr(IV) chelation in PET imaging, further demonstrates the versatility of this scaffold in creating multimodal imaging probes. unifi.it

The following table outlines the key aspects of using this compound as a precursor for radiosynthesis.

| Radioisotope | Labeling Method | Application | Key Findings |

| Iodine-125 (¹²⁵I) | Electrophilic Radioiodination | Preclinical biodistribution studies | Significant uptake in tumor tissues observed in animal models. nih.gov |

| Iodine-123 (¹²³I) | Electrophilic Radioiodination | Potential for SPECT imaging | Suggested for tumor imaging based on ¹²⁵I uptake studies. nih.gov |

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools in chemical biology for elucidating the function of proteins and other biomolecules in their native environment. nih.gov Coumarin-based compounds are frequently employed as the core scaffold for fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. rsc.orgnih.gov

This compound is a strategic starting material for the synthesis of sophisticated chemical probes. The iodine atom at the 5-position can be exploited in several ways:

Site for Linker Attachment: The iodo group can be replaced using palladium-catalyzed cross-coupling reactions to attach linkers. These linkers can then be used to conjugate the coumarin fluorophore to a recognition element (e.g., a small molecule inhibitor) that binds to a specific biological target.

Bioorthogonal Handle: The iodo-coumarin can be functionalized with a bioorthogonal group, such as an alkyne or an azide, via a cross-coupling reaction. mdpi.com This allows for the use of "click chemistry" or other bioorthogonal reactions to label biomolecules in living systems without interfering with native biochemical processes. wikipedia.org

Photoaffinity Labeling: While less common for aryl iodides compared to other functionalities, the principles of photoaffinity labeling can be integrated. A photoreactive group, such as a diazirine, can be introduced elsewhere on a molecule derived from this compound. Upon photoactivation, this group forms a reactive species that covalently binds to nearby molecules, allowing for the identification of binding partners. nih.gov

The synthesis of such probes often involves a multi-step sequence where the 5-iodo-coumarin is first modified to introduce the desired functionality. For example, a Sonogashira coupling can be used to install a terminal alkyne. This alkyne-functionalized coumarin can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach it to an azide-modified biomolecule or another probe component. researchgate.net

The table below illustrates the potential of this compound in the development of chemical probes.

| Probe Type | Role of 5-Iodo Group | Synthetic Strategy | Application |

| Fluorescent Probes | Attachment point for recognition motifs or linkers | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Imaging and quantification of biological analytes (ions, enzymes). rsc.orgnih.gov |

| Activity-Based Probes | Precursor for attaching reactive warheads and reporter tags | Multi-step synthesis involving cross-coupling reactions | Profiling enzyme activity in complex biological samples. nih.gov |

| Bioorthogonal Probes | Introduction of bioorthogonal functional groups (alkynes, azides) | Sonogashira or other coupling reactions followed by functional group manipulation | In vivo labeling and tracking of biomolecules. wikipedia.org |

Synthesis of Optically Active Chromenone Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules are often dependent on their stereochemistry. While the coumarin ring itself is planar and achiral, the introduction of stereocenters, particularly at the 3- and 4-positions of the pyrone ring or on substituents, leads to optically active chromenone derivatives.

This compound can serve as a key starting material or intermediate in the synthesis of such chiral molecules. Although the iodine atom is on the aromatic ring and not directly involved in creating a stereocenter, its presence allows for the introduction of various functional groups that can then participate in asymmetric transformations.

Several strategies can be envisioned for the synthesis of optically active chromenone derivatives starting from or incorporating the 5-iodo-coumarin scaffold:

Asymmetric Catalysis: A substituent introduced at the 5-position via a cross-coupling reaction could contain a prochiral center. An subsequent asymmetric reaction, such as an asymmetric hydrogenation or dihydroxylation catalyzed by a chiral transition metal complex, could then establish the desired stereochemistry.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including coumarin derivatives. nih.gov For example, a Michael addition of a nucleophile to a 3-substituted coumarin bearing an electron-withdrawing group can be rendered enantioselective using a chiral organocatalyst. While not a direct reaction on this compound itself, derivatives of it could be designed to undergo such transformations.

Chiral Auxiliaries: A chiral auxiliary could be attached to a functional group introduced at the 5-position. This auxiliary would then direct the stereochemical outcome of a subsequent reaction to create a new stereocenter. The auxiliary can then be removed to yield the enantiomerically enriched product.

Kinetic Resolution: A racemic mixture of a 5-iodo-coumarin derivative bearing a stereocenter could be resolved through a kinetic resolution process, where one enantiomer reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

An example of an asymmetric reaction that could be applied to a derivative of this compound is the asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization to form optically active oxazolidin-2-ones, which are valuable chiral building blocks. mdpi.com Similar strategies could be adapted to construct chiral heterocycles fused to the coumarin ring.

The table below summarizes potential approaches for the synthesis of optically active chromenone derivatives involving the 5-iodo-coumarin scaffold.

| Asymmetric Strategy | Description | Potential Application with this compound |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation or oxidation of a substituent introduced at the 5-position. |

| Organocatalysis | Use of small organic molecules as chiral catalysts. nih.gov | Enantioselective functionalization of the pyrone ring in a 5-iodo-coumarin derivative. |

| Chiral Auxiliaries | A covalently attached chiral group that directs the stereoselectivity of a reaction. | Diastereoselective reactions on a side chain attached at the 5-position. |

| Kinetic Resolution | Separation of enantiomers based on their different reaction rates with a chiral agent. | Resolution of a racemic 5-iodo-coumarin derivative containing a stereocenter. |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for 5-Iodo-2H-chromen-2-one Scaffolds

While methods for synthesizing substituted coumarins are well-established, the development of novel, efficient, and regioselective pathways for introducing an iodine atom at the C5 position of the chromenone ring remains a critical area of research. Future work should focus on moving beyond traditional electrophilic halogenation to more sophisticated and controlled methodologies.

Key areas for exploration include:

Transition-Metal-Catalyzed C-H Iodination: Direct C-H functionalization is a powerful tool in modern organic synthesis. Research into palladium, rhodium, or copper-catalyzed C-H activation at the C5 position of a pre-formed coumarin (B35378) ring could provide a highly efficient and atom-economical route to 5-iodocoumarins.

Iodocyclization Reactions: The synthesis of substituted 3-iodocoumarins has been achieved via electrophilic iodocyclization of specific ethoxyalkyne diols. nih.gov Future research could adapt this strategy, designing novel precursors that favor cyclization and iodination to yield the 5-iodo isomer.

Decarboxylative Iodination: A straightforward method for converting coumarin-3-carboxylic acids to 3-iodocoumarins has been reported, proceeding through a radical mechanism. qu.edu.qa Investigating the potential of a similar decarboxylative strategy starting from coumarin-5-carboxylic acid could offer a direct and regioselective pathway.

Flow Chemistry and Microfluidics: The use of microfluidic reactors can offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing reactive intermediates in iodination reactions. Developing continuous flow processes could lead to higher yields, improved safety, and easier scalability for the synthesis of this compound.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation/Iodination | High atom economy, direct functionalization of the core scaffold. | Development of regioselective catalysts for the C5 position. |

| Precursor-Directed Iodocyclization | High control over regioselectivity based on precursor design. | Design and synthesis of novel acyclic precursors for 5-iodo cyclization. nih.gov |

| Decarboxylative Iodination | Utilizes readily available carboxylic acid precursors. | Adaptation of existing protocols from other positions (e.g., C3) to the C5 position. qu.edu.qa |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and reaction control. | Optimization of reaction conditions in a continuous flow environment. |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Coumarin derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov The introduction of an iodine atom can significantly modulate these properties. A critical future direction is to move beyond phenotypic screening to a detailed, molecular-level understanding of how this compound exerts its biological effects.

Future research should prioritize:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which this compound interacts.

Structural Biology Studies: Using X-ray crystallography or cryo-electron microscopy to solve the co-crystal structures of this compound bound to its biological targets. This would provide invaluable insight into the binding mode and the specific role of the iodine atom in target engagement, particularly its capacity to act as a halogen bond donor.

Biophysical Interaction Analysis: Utilizing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamic profile of the interaction between the compound and its target protein(s).

Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement. This includes analyzing the modulation of signaling pathways, gene expression profiles, and metabolic processes to build a comprehensive picture of the compound's mechanism of action. nih.govnih.gov Many coumarin derivatives are known to induce apoptosis and modulate oxidative stress in cancer cells, and it is crucial to determine if the 5-iodo derivative follows similar or novel pathways. mdpi.com

Advanced Computational Modeling and Data-Driven Approaches for Design and Prediction

In silico methods are indispensable for accelerating the drug discovery and materials design process. biointerfaceresearch.com Applying these tools to the this compound scaffold can guide synthetic efforts, predict biological activities, and provide mechanistic insights, thereby saving significant time and resources.

Future research should leverage:

Molecular Docking and Dynamics Simulations: Performing docking studies to predict the binding poses of this compound derivatives within the active sites of known biological targets. mdpi.comresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time and reveal the dynamic nature of the binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to accurately model the electronic effects of the iodine atom, particularly in the context of halogen bonding and enzymatic reaction mechanisms.

Machine Learning (ML) and Artificial Intelligence (AI): Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of novel, unsynthesized this compound derivatives. AI can be used to screen virtual libraries of compounds and prioritize candidates for synthesis.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to identify and mitigate potential liabilities.

| Computational Method | Application for this compound | Desired Outcome |

| Molecular Docking | Predicting binding modes in target proteins. | Identification of key interactions and structural basis of activity. mdpi.com |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | Understanding the dynamic behavior and residence time of the compound. |

| QSAR/Machine Learning | Predicting the activity of virtual compounds. | Prioritizing synthetic targets with high predicted potency. |

| ADMET Modeling | Predicting pharmacokinetic and toxicity profiles. | Early-stage deselection of candidates with poor drug-like properties. |

Design of Multifunctional Iodinated Chromenone Agents

The concept of "multi-target, single-ligand" drugs is a growing paradigm in medicinal chemistry, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent starting point for the design of such multifunctional agents.

Promising future directions include:

Hybrid Molecule Design: Covalently linking the this compound core to other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action. For instance, combining it with moieties known to inhibit acetylcholinesterase could yield multifunctional agents for Alzheimer's disease. nih.govmdpi.com Similarly, creating coumarin-chalcone hybrids has shown promise for developing dual inflammasome inhibitors. nih.gov

Theranostic Agents: Leveraging the iodine atom for medical imaging. The stable ¹²⁷I isotope can serve as a contrast agent for computed tomography (CT). By incorporating a chelating moiety for a radionuclide (e.g., for PET or SPECT imaging) or by synthesizing the molecule with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), the compound could function as a theranostic agent, combining therapeutic action with diagnostic imaging. mdpi.com

Targeted Drug Delivery: Conjugating this compound to targeting ligands (e.g., antibodies, peptides) or incorporating it into nanocarriers to ensure selective delivery to diseased tissues, thereby enhancing efficacy and reducing off-target effects.

Development of Sustainable and Eco-Friendly Synthesis Strategies for Iodinated Chromenones

The principles of green chemistry are becoming increasingly important in chemical synthesis to minimize environmental impact. sci-hub.ru Future research must focus on developing sustainable methods for the production of this compound and its derivatives.

Key strategies to pursue include:

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. benthamdirect.comeurekaselect.com Research should also focus on using non-toxic and recyclable catalysts, with molecular iodine itself being an effective and eco-friendly catalyst for certain transformations. eurekaselect.com

Energy-Efficient Synthesis: Employing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. kjscollege.comeurekalert.org

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). rsc.org This includes developing one-pot, multicomponent reactions that reduce the number of intermediate purification steps and minimize solvent waste. nih.gov

Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions, which represent an ideal green chemistry approach by completely eliminating solvent use. benthamdirect.comkjscollege.com

These green approaches not only reduce the environmental footprint but can also enhance reaction performance in terms of yield, purity, and energy consumption. eurekaselect.comeurekalert.org

Q & A

Q. How can multidisciplinary approaches (e.g., Hirshfeld surface analysis) enhance understanding of this compound’s solid-state behavior?

- Methodological Answer :

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., I···O contacts) using CrystalExplorer.

- Thermogravimetric Analysis (TGA) : Correlate packing motifs with thermal stability.

- Synchrotron Studies : High-resolution XRD at varying temperatures maps lattice dynamics .

Q. What longitudinal study designs assess the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.